molecular formula C11H11FN2O2 B11882598 6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one

6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one

Cat. No.: B11882598
M. Wt: 222.22 g/mol
InChI Key: UMLDJHWSCLSJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluoro-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6’-Fluoro-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6’-Fluoro-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6’-Fluoro-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to target proteins, while the spiro structure contributes to its stability and bioavailability. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6’-Chloro-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one
  • 6’-Bromo-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one
  • 6’-Iodo-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one

Uniqueness

6’-Fluoro-1’-methylspiro[azetidine-3,4’-benzo[d][1,3]oxazin]-2’(1’H)-one is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

6-fluoro-1-methylspiro[3,1-benzoxazine-4,3'-azetidine]-2-one

InChI

InChI=1S/C11H11FN2O2/c1-14-9-3-2-7(12)4-8(9)11(5-13-6-11)16-10(14)15/h2-4,13H,5-6H2,1H3

InChI Key

UMLDJHWSCLSJLM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C3(CNC3)OC1=O

Origin of Product

United States

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